Home > Products > Screening Compounds P20239 > Palonosetron Impurity 8
Palonosetron Impurity 8 - 1251515-96-4

Palonosetron Impurity 8

Catalog Number: EVT-3457000
CAS Number: 1251515-96-4
Molecular Formula: C18H26N2
Molecular Weight: 270.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Palonosetron Impurity 8 is derived from the synthesis processes involved in producing palonosetron hydrochloride. Its chemical identity is characterized by its specific molecular formula, which is C19H26N2, and its molecular weight of 282.4 g/mol. The compound is often identified by its CAS number, 1796933-62-4 .

Synthesis Analysis

Methods and Technical Details

The synthesis of Palonosetron Impurity 8 typically involves a multi-step chemical reaction process. A common approach includes:

  1. Starting Materials: The synthesis utilizes commercially available starting materials.
  2. Reaction Steps: The process generally consists of five steps, three of which are chemical reactions involving various reagents and conditions.
  3. High-Performance Liquid Chromatography (HPLC): Analytical methods such as HPLC are employed to separate and quantify impurities, including Palonosetron Impurity 8, ensuring that the synthesis adheres to quality standards .

The separation techniques involve gradient elution using a mobile phase containing organic solvents and ion-pairing agents to achieve optimal separation of impurities .

Molecular Structure Analysis

Structure and Data

Palonosetron Impurity 8 has a complex molecular structure characterized by the following features:

  • Chemical Name: (S)-2-((S)-quinuclidin-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinoline.
  • Molecular Formula: C19H26N2.
  • Molecular Weight: 282.4 g/mol.
  • SMILES Notation: [H][C@]1(CN2CCC1CC2)N3C[C@]4([H])C5=C(CCC4)C=CC=C5C3 .

The structural complexity contributes to its behavior during synthesis and its potential interactions in biological systems.

Chemical Reactions Analysis

Reactions and Technical Details

Palonosetron Impurity 8 can participate in various chemical reactions characteristic of organic compounds. The reactions often involve functional group transformations typical in synthetic organic chemistry:

  • Rearrangements: The compound may undergo rearrangements under specific conditions.
  • Substitutions: Nucleophilic or electrophilic substitutions can occur based on the presence of reactive sites in its structure.
  • Degradations: Under certain conditions, such as oxidative environments, Palonosetron Impurity 8 may degrade into other products .

These reactions are critical for understanding how impurities form during the synthesis of palonosetron hydrochloride.

Mechanism of Action

Process and Data

  1. Receptor Binding: Palonosetron binds to the serotonin receptors in the gastrointestinal tract and central nervous system.
  2. Inhibition of Nausea Signals: By blocking these receptors, it prevents the transmission of nausea signals to the brain.

The presence of impurities like Palonosetron Impurity 8 may influence this mechanism by altering receptor binding dynamics or pharmacokinetics.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Palonosetron Impurity 8 exhibits several noteworthy properties:

  • Appearance: Typically exists as a solid or crystalline substance.
  • Solubility: Solubility data is essential for understanding its behavior in various formulations but requires specific analytical methods for accurate determination.
  • Stability: Stability under different environmental conditions (light, temperature) is crucial for assessing its shelf life and safety in pharmaceutical applications.

These properties are critical for formulation scientists when designing drug products that include palonosetron hydrochloride .

Applications

Scientific Uses

Palonosetron Impurity 8 has several applications primarily within research settings:

  • Quality Control: Used as a reference standard in quality control laboratories to ensure the purity of palonosetron hydrochloride formulations.
  • Research Studies: Investigated in studies focusing on drug interactions and pharmacodynamics related to serotonin receptor antagonism.
  • Method Development: Employed in developing analytical methods for detecting and quantifying impurities in pharmaceutical preparations .

Understanding these applications helps ensure that pharmaceutical products meet regulatory standards and maintain therapeutic efficacy.

Introduction to Palonosetron Impurity 8 in Pharmaceutical Context

Role of Impurity Profiling in Drug Development and Quality Control

Impurity profiling constitutes a fundamental pillar of modern pharmaceutical quality control, serving multiple critical functions throughout a drug's lifecycle:

  • Patient Safety Assurance: Impurities potentially compromise drug safety through toxicological effects or altered pharmacokinetics. Regulatory guidelines (ICH Q3A/B) establish strict thresholds for identification (0.1%), qualification (0.15%), and reporting based on maximum daily doses .
  • Process Optimization: Impurity profiles function as chemical fingerprints revealing inefficiencies in synthetic routes. Systematic tracking of Impurity 8 levels enables manufacturers to refine catalytic systems, optimize reduction conditions, and implement robust purification protocols [3].
  • Stability Assessment: While Impurity 8 primarily emerges as a process-related entity, its potential formation during storage requires evaluation through forced degradation studies under various stress conditions (thermal, photolytic, oxidative) [8].
  • Regulatory Compliance: Comprehensive impurity characterization data, including structural confirmation (NMR, HRMS), synthesis pathways, and validated analytical methods, form essential components of regulatory submissions (NDAs, ANDAs) worldwide [7].

Table 1: Key Chemical Identifiers of Palonosetron Impurity 8

PropertySpecification
Systematic Name(S)-2-((S)-Quinuclidin-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinoline
CAS Registry Number1796933-62-4
Molecular FormulaC₁₉H₂₆N₂
Molecular Weight282.43 g/mol
CategoryProcess-Related Impurity (Reduction Intermediate)
Stereochemistry(S,S)-Configuration
Key Structural DifferenceAbsence of lactam carbonyl vs. palonosetron

Classification and Regulatory Significance of Process-Related Impurities

Pharmaceutical impurities are systematically classified based on origin and chemical nature:

  • Process-Related Impurities: Arise from starting materials, intermediates, reagents, catalysts, or side reactions. Palonosetron Impurity 8 falls under this category as a reduction intermediate during the synthesis of the benzisoquinoline core [3] [5].
  • Degradation Products: Form via chemical decomposition of the drug substance during storage or manufacturing. Impurity 8 is not typically classified as a primary degradation impurity.
  • Genotoxic Impurities: Require specialized control strategies (ICH M7) if structural alerts exist. Impurity 8 lacks prominent structural alerts for genotoxicity [6].

The regulatory significance of Impurity 8 stems from several factors:

  • ICH Guidelines: ICH Q3A(R2) mandates strict control of impurities present at ≥0.10% in new drug substances with daily doses ≤2g/day. Thresholds decrease proportionally with higher daily exposures .
  • Patent Litigation Landscape: The legal case Helsinn Healthcare S.A. v. Teva Pharmaceuticals USA, Inc. underscored the critical importance of rigorous impurity control in ANDA submissions. Patent claims covering specific palonosetron formulations inherently encompass stringent impurity specifications, including limits for Impurity 8 .
  • Specification Setting: Manufacturers must establish justified acceptance criteria for Impurity 8 based on batch analysis data, synthetic process capability, stability trends, and toxicological assessments. Typical limits range from 0.05% to 0.15% relative to palonosetron [8].

Structural and Functional Relationship of Palonosetron Impurity 8 to the Parent Compound

Palonosetron Impurity 8 exhibits a profound structural relationship to the parent drug while displaying distinct functional consequences:

  • Core Structural Modification: Palonosetron [(S,S)-configuration] features a benz[de]isoquinolin-1-one core with a critical carbonyl group essential for receptor binding. Impurity 8 arises from over-reduction of this lactam carbonyl, resulting in a secondary amine functionality within a hexahydrobenzo[de]isoquinoline scaffold while preserving the chiral integrity at both stereocenters [(S,S)-configuration] [4] [7].
  • Stereochemical Identity: Crucially, Impurity 8 maintains the same (S,S)-absolute configuration as therapeutically active palonosetron. This stereochemical fidelity differentiates it from diastereomeric impurities (e.g., (R,R)- or meso-forms) which require distinct chromatographic separation strategies [3] [5].
  • Receptor Binding Implications: Computational modeling suggests the absence of the carbonyl group disrupts key hydrogen-bonding interactions with Thr₃₅₈ and hydrophobic contacts within the 5-HT₃ receptor binding pocket. This structural change likely abolishes the high-affinity antagonism (Kᵢ ≈ 0.06 nM) characteristic of palonosetron [3].
  • Synthetic Pathway Context: Impurity 8 formation typically occurs during the sodium borohydride reduction step in palonosetron synthesis. Insufficient reaction control (temperature, stoichiometry, catalyst purity) can drive over-reduction, converting the desired lactam intermediate into this hexahydro derivative [5].

Table 2: Comparative Structural Analysis: Palonosetron vs. Impurity 8

CharacteristicPalonosetron (Active Drug)Impurity 8
Chemical Structure(3aS)-2-[(3S)-1-Azabicyclo[2.2.2]oct-3-yl]-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one(S)-2-((S)-Quinuclidin-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinoline
Key Functional GroupLactam (C=O) at position 1Secondary amine (CH-NH) at position 1
Stereochemistry(3aS, 3S) [(S,S)-configuration](S,S)-Configuration
Molecular FormulaC₁₉H₂₄N₂OC₁₉H₂₆N₂
Molecular Weight296.41 g/mol (free base)282.43 g/mol
Origin in SynthesisFinal API structureOver-reduction intermediate
Receptor AffinityHigh-affinity 5-HT₃ antagonist (Kᵢ ≈ 0.06 nM)Negligible predicted antagonism

Properties

CAS Number

1251515-96-4

Product Name

Palonosetron Impurity 8

IUPAC Name

N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine

Molecular Formula

C18H26N2

Molecular Weight

270.4 g/mol

InChI

InChI=1S/C18H26N2/c1-2-7-17-14(4-1)5-3-6-16(17)12-19-18-13-20-10-8-15(18)9-11-20/h1-2,4,7,15-16,18-19H,3,5-6,8-13H2

InChI Key

BCXAOEQLKWKVHU-UHFFFAOYSA-N

SMILES

C1CC(C2=CC=CC=C2C1)CNC3CN4CCC3CC4

Canonical SMILES

C1CC(C2=CC=CC=C2C1)CNC3CN4CCC3CC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.